3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
The synthesis of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . This reaction is carried out under mild conditions, and the product is obtained as a white solid with a high yield . Industrial production methods for benzothiazole derivatives often involve similar synthetic routes, with a focus on optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dioxane, mild temperatures, and appropriate catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells . This inhibition can lead to the death of the target cells or the prevention of their growth and proliferation .
Comparison with Similar Compounds
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: This compound has a similar structure but with a fluorine atom at a different position, which can affect its biological activity and chemical properties.
6-fluorobenzothiazole derivatives: These compounds have shown similar antimicrobial and antifungal activities, but their efficacy and specific applications may vary.
Benzothiazole-based anti-tubercular compounds: These derivatives have been developed for their potent activity against Mycobacterium tuberculosis, highlighting the versatility of benzothiazole compounds in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIYYQGYIYPHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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